Imidacloprid-olefin

Ecotoxicology Pollinator Health Risk Assessment

Select Imidacloprid-olefin (IMI-olefin) certified reference standard to ensure accurate neonicotinoid metabolite quantification. Unlike generic substitution with the parent imidacloprid, this metabolite exhibits 2.1-fold higher acute honeybee toxicity, 3.4-fold greater bumblebee tissue accumulation, and uniquely potent nAChR binding (IC50=0.45 nM vs 2.9 nM). It is the essential biomarker for LC-MS/MS method validation in pollen, honey, bee tissues, water, and soil. Using this specific standard prevents severe underestimation of pollinator risk in residue monitoring and toxicological assessment.

Molecular Formula C9H8ClN5O2
Molecular Weight 253.64 g/mol
CAS No. 1115248-04-8
Cat. No. B105727
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameImidacloprid-olefin
CAS1115248-04-8
Molecular FormulaC9H8ClN5O2
Molecular Weight253.64 g/mol
Structural Identifiers
SMILESC1=CC(=NC=C1CN2C=CN=C2N[N+](=O)[O-])Cl
InChIInChI=1S/C9H8ClN5O2/c10-8-2-1-7(5-12-8)6-14-4-3-11-9(14)13-15(16)17/h1-5H,6H2,(H,11,13)
InChIKeyTYLCDJYHUVCRBH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Imidacloprid-olefin (CAS 1115248-04-8): A Critical Neonicotinoid Metabolite for Environmental Fate and Toxicity Studies


Imidacloprid-olefin (CAS 1115248-04-8, also known as IMI-olefin) is a primary Phase I metabolite of the widely used neonicotinoid insecticide imidacloprid [1]. Formed via imidazolidine dehydrogenation in both insects and mammals, it retains the core pharmacophore necessary for nicotinic acetylcholine receptor (nAChR) agonism [2]. As a toxicologically significant degradation product, imidacloprid-olefin is an essential analytical reference standard for quantifying environmental residues, assessing non-target organism exposure, and validating detection methods in complex biological and environmental matrices [3].

Why Imidacloprid-olefin Cannot Be Substituted by Other Imidacloprid Metabolites or Parent Compound in Scientific Workflows


Generic substitution with imidacloprid, 5-hydroxy-imidacloprid, or desnitro-imidacloprid is scientifically invalid due to profound differences in target receptor potency, metabolic persistence, and organism-specific toxicity profiles. While imidacloprid serves as the parent neurotoxicant, its rapid Phase I metabolism in vivo generates a suite of metabolites with divergent pharmacological activities [1]. Imidacloprid-olefin exhibits uniquely enhanced toxicity in certain species (e.g., honeybees) and distinct nAChR binding kinetics compared to both the parent compound and other major metabolites like 5-hydroxy-imidacloprid [2]. Furthermore, its tissue distribution and persistence differ significantly, making it a specific biomarker for exposure and a distinct driver of chronic toxicity [3]. Therefore, accurate quantification and mechanistic studies demand the use of the specific, certified reference standard.

Quantitative Differentiation: Imidacloprid-olefin vs. Parent Compound and Primary Metabolites


Enhanced Acute Oral Toxicity in Honeybees (Apis mellifera) vs. Imidacloprid and 5-Hydroxy-imidacloprid

Imidacloprid-olefin demonstrates significantly higher acute oral toxicity to honeybees compared to both its parent compound, imidacloprid, and its major alternative metabolite, 5-hydroxy-imidacloprid. In a controlled 48-hour acute oral toxicity assay, the LD50 for imidacloprid-olefin was determined to be 28 ng/bee, whereas imidacloprid exhibited an LD50 of 60 ng/bee under identical experimental conditions [1]. This represents a 2.1-fold increase in acute lethality. Furthermore, a separate study reported a 48-hour oral LD50 for imidacloprid-olefin of >36 ng/bee, compared to 41 ng/bee for imidacloprid and >49 ng/bee for 5-hydroxy-imidacloprid, confirming its status as the more potent toxicant among these three [2]. The 5-hydroxy-imidacloprid metabolite, in contrast, was found to be 4 to 6 times less toxic than imidacloprid [3].

Ecotoxicology Pollinator Health Risk Assessment

Superior Receptor Binding Affinity (IC50) for Insect nAChR vs. Imidacloprid and 5-Hydroxy-imidacloprid

Imidacloprid-olefin exhibits a markedly higher affinity for the insect nicotinic acetylcholine receptor (nAChR) compared to imidacloprid and other metabolites, a key determinant of its neurotoxic potency. In competitive displacement assays using [3H]imidacloprid on honeybee head membrane preparations, imidacloprid-olefin displayed an IC50 value of 0.45 nM. In direct comparison, imidacloprid itself showed an IC50 of 2.9 nM (6.4-fold lower affinity), and 5-hydroxy-imidacloprid showed an IC50 of 24 nM (53-fold lower affinity) [1]. This superior binding affinity directly correlates with its enhanced acute oral toxicity in the same species, as confirmed by whole-cell voltage clamp electrophysiology showing agonistic activity on isolated antennal lobe neurons [1].

Neurotoxicology Receptor Pharmacology Insecticide Mode of Action

Tissue-Specific Accumulation in nAChR-Rich Organs vs. Imidacloprid and 6-Chloronicotinic Acid

Following oral administration, imidacloprid-olefin exhibits a distinct tissue distribution pattern, preferentially accumulating in nAChR-rich tissues, which contrasts with the behavior of the parent compound and other primary metabolites. In a 72-hour in vivo study with honeybees dosed with 14C-imidacloprid, imidacloprid-olefin and 4/5-hydroxy-imidacloprid preferentially occurred in the head, thorax, and abdomen—regions dense with nicotinic acetylcholine receptors [1]. In stark contrast, the major metabolites urea derivative and 6-chloronicotinic acid were primarily localized in the midgut and rectum, indicating a different excretion pathway [1]. Furthermore, imidacloprid-olefin peaked in these tissues approximately 4 hours post-ingestion, while the parent compound, imidacloprid, had a whole-body elimination half-life of only 5 hours [1].

ADME Toxicokinetics Metabolite Profiling

Lower Potency on Human nAChR vs. Desnitro-imidacloprid: A Critical Distinction for Mammalian Risk Assessment

In stark contrast to its activity on insect receptors, imidacloprid-olefin exhibits 2-3 orders of magnitude lower potency on human nicotinic acetylcholine receptors (nAChRs) compared to the desnitro-imidacloprid (DN-IMI) metabolite. Direct electrophysiological measurement of transmembrane currents in Xenopus laevis oocytes expressing human nAChR subtypes (α7, α3β4, α4β2) revealed that DN-IMI acts with potency similar to nicotine [1]. Conversely, imidacloprid-olefin and the parent compound imidacloprid were confirmed as nAChR agonists but with significantly reduced potency (100- to 1000-fold lower) [1]. This finding is corroborated by Ca2+-imaging experiments on human neurons, where DN-IMI was equipotent with nicotine at sub-micromolar concentrations, while IMI-olefin was far less active [1].

Human Toxicology Mammalian Safety Receptor Pharmacology

In Vivo Accumulation Exceeds Parent Compound in Bumblebees Under Chronic Exposure

Under conditions of chronic sublethal exposure, imidacloprid-olefin can accumulate in bumblebee tissues to levels significantly exceeding those of the parent compound. A study exposing Bombus terrestris to a sublethal imidacloprid regimen (2.5 μg/L for 1 week, then 5 μg/L for 39 days) quantified pesticide residues using UHPLC-QqQ-MS/MS. The analysis revealed imidacloprid concentrations of 0.57 ± 0.22 ng/g, while imidacloprid-olefin levels were substantially higher at 1.95 ± 0.43 ng/g [1]. This represents a 3.4-fold greater concentration of the metabolite relative to the parent compound in the bees' tissues [1]. This accumulation coincided with the suppression of the entire mevalonate pathway and fatty acid synthesis, indicating distinct sublethal toxic effects [1].

Bioaccumulation Chronic Toxicity Pollinator Risk

Differential Proteomic Response in Human Dopaminergic Neurons vs. Imidacloprid and Desnitro-imidacloprid

Exposure to equimolar concentrations of imidacloprid, imidacloprid-olefin, and desnitro-imidacloprid induces distinct and compound-specific changes in the proteome of human dopaminergic neurons. In the LUHMES cell line, a 48-hour treatment with 50 μM of each compound revealed differential effects on cellular protein expression. Bioinformatic analysis of significantly altered proteins indicated a common effect on protein synthesis and ribosomal function across all three compounds, but also highlighted unique patterns [1]. While the study did not provide a direct quantitative rank-order of effect magnitude, it conclusively demonstrated that the molecular mechanisms of toxicity are not uniform. This reinforces that imidacloprid-olefin is not a toxicological surrogate for imidacloprid or DN-IMI and must be evaluated as a distinct entity in mechanistic studies of human neurotoxicity [1].

Neuroproteomics Mechanistic Toxicology In Vitro Models

Validated Application Scenarios for Imidacloprid-olefin in Research and Regulatory Workflows


LC-MS/MS Method Development for Pollinator Risk Assessment

Analytical chemistry labs developing methods to quantify neonicotinoid residues in pollen, nectar, honey, and bee tissues must include imidacloprid-olefin as a key analyte. Given its 3.4-fold higher accumulation in bumblebees compared to imidacloprid [1] and its 2.1-fold higher acute toxicity in honeybees [2], a method that only detects the parent compound will severely underestimate exposure and risk. The certified reference standard is essential for validating LC-MS/MS methods with matrix-matched calibration, ensuring accurate quantification of this potent metabolite in complex biological matrices.

Environmental Fate and Photodegradation Studies

Researchers investigating the environmental persistence and transformation of imidacloprid in water and soil should prioritize imidacloprid-olefin as a key transformation product. Its formation via photolysis and microbial degradation (e.g., by Pseudoxanthomonas indica) is well-documented [3]. Accurate quantification of this metabolite is necessary to establish complete mass balances and understand the overall environmental load of toxic neonicotinoid-related compounds. The reference standard enables the development of robust HPLC-UV and LC-MS methods for tracking its formation and decay kinetics in environmental microcosms.

Comparative Pharmacology and Insecticide Discovery Programs

Agrochemical research teams focused on understanding structure-activity relationships (SAR) and target-site interactions require imidacloprid-olefin to establish a baseline for nAChR potency. Its exceptionally high affinity for the insect receptor (IC50 = 0.45 nM) compared to imidacloprid (2.9 nM) [4] makes it a valuable tool compound. It serves as a high-potency benchmark for screening novel neonicotinoid candidates and for validating computational models of ligand-receptor binding. Furthermore, it is crucial for investigating mechanisms of resistance where altered metabolism to this potent olefin form could play a role.

Mammalian and Human Biomonitoring Studies

For toxicologists conducting human biomonitoring or mammalian safety assessments, imidacloprid-olefin is a necessary target analyte. Its presence in urine and blood serves as a specific biomarker for imidacloprid exposure and metabolism in humans and wildlife [5]. Critically, its use as an analytical standard is essential to differentiate it from the far more potent mammalian neurotoxicant, desnitro-imidacloprid [6]. Accurate quantification of both metabolites is paramount for a comprehensive and accurate human health risk assessment, as they present vastly different toxicological profiles.

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